molecular formula C7H15N B2991286 N-ethylcyclopentanamine CAS No. 45592-46-9

N-ethylcyclopentanamine

Cat. No.: B2991286
CAS No.: 45592-46-9
M. Wt: 113.204
InChI Key: SRTHFWNTKVOSBA-UHFFFAOYSA-N
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Description

N-ethylcyclopentanamine is an organic compound with the molecular formula C7H15N. It is a secondary amine, where an ethyl group is attached to the nitrogen atom of cyclopentanamine. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylcyclopentanamine can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Another method involves the reductive amination of cyclopentanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a high yield of this compound under mild reaction conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through continuous flow processes, which allow for better control over reaction conditions and higher efficiency. The use of catalytic hydrogenation of cyclopentanone with ethylamine in the presence of a suitable catalyst is also a common industrial method.

Chemical Reactions Analysis

Types of Reactions

N-ethylcyclopentanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to N-ethylcyclopentanol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl-N-ethylcyclopentanamines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-ethylcyclopentanone.

    Reduction: N-ethylcyclopentanol.

    Substitution: N-alkyl-N-ethylcyclopentanamines.

Scientific Research Applications

N-ethylcyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-ethylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: The parent compound without the ethyl group.

    N-methylcyclopentanamine: A similar compound with a methyl group instead of an ethyl group.

    N-ethylcyclohexanamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

N-ethylcyclopentanamine is unique due to the presence of the ethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The cyclopentane ring provides a specific structural framework that can affect the compound’s interactions with other molecules.

Properties

IUPAC Name

N-ethylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-8-7-5-3-4-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTHFWNTKVOSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020873
Record name N-Ethylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45592-46-9
Record name N-Ethylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylcyclopentanamine
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